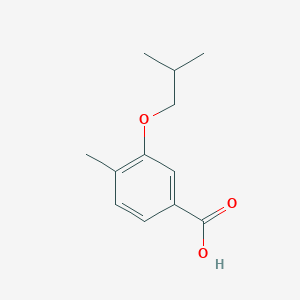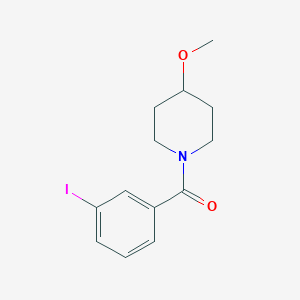![molecular formula C9H16N2O3 B7863189 (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid](/img/structure/B7863189.png)
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid typically involves the following steps:
Formation of Diazepane Ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols.
Acetylation: The diazepane ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of Acetic Acid: Finally, the acetyl group is linked to the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The diazepane ring can undergo reduction reactions to yield simpler derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group or the diazepane ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of simpler derivatives such as (4-Acetyl-[1,4]diazepan-1-yl)-ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (4-Acetyl-[1,4]diazepan-1-yl)-acetic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, leading to desired therapeutic effects.
類似化合物との比較
(4-Acetyl-[1,4]diazepan-1-yl)-acetic acid: can be compared with other similar compounds, such as:
(4-Methyl-1,4-diazepan-1-yl)-acetic acid: Similar structure but with a methyl group instead of an acetyl group.
(4-Acetyl-piperidin-1-yl)-acetic acid: Similar acetyl group but with a piperidine ring instead of diazepane.
Uniqueness: The presence of the diazepane ring and the specific acetyl group attachment make this compound unique compared to other similar compounds.
特性
IUPAC Name |
2-(4-acetyl-1,4-diazepan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-8(12)11-4-2-3-10(5-6-11)7-9(13)14/h2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGBYZNWVGVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetic acid, [(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B7863119.png)
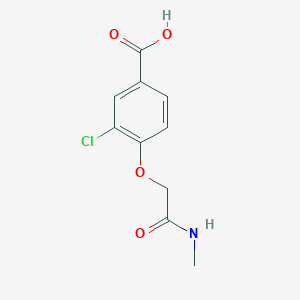
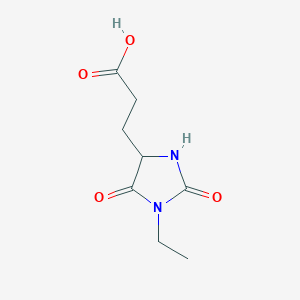
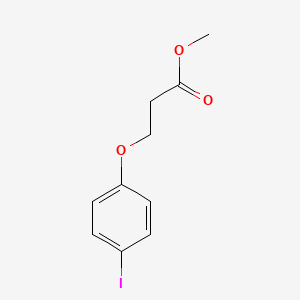
![3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-benzonitrile](/img/structure/B7863142.png)
![(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B7863144.png)
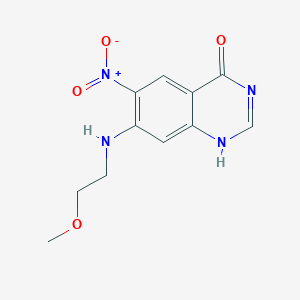
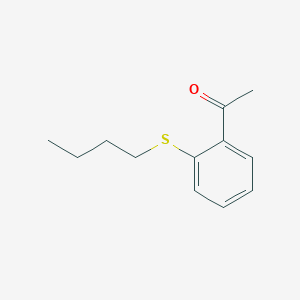
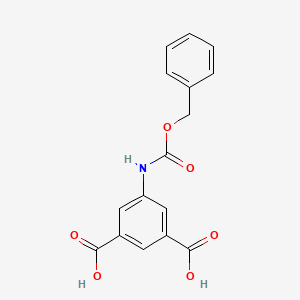
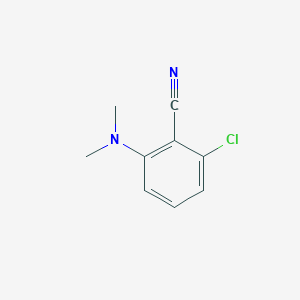
![N-cyclopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B7863179.png)
![1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone](/img/structure/B7863182.png)
